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Maxima isoflavone A - 59092-90-9

Maxima isoflavone A

Catalog Number: EVT-15331091
CAS Number: 59092-90-9
Molecular Formula: C17H10O6
Molecular Weight: 310.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maximaisoflavone A is a member of isoflavones.
Maxima isoflavone A is a natural product found in Tephrosia maxima with data available.
Synthesis Analysis

The synthesis of Maxima isoflavone A can be achieved through various methods, with Friedel-Crafts acylation being a pivotal reaction for constructing its aromatic framework. This method involves the introduction of acyl groups into aromatic rings, which is essential for forming the complex structure characteristic of many isoflavones. Other synthetic routes may include enzymatic methods using flavin-dependent monooxygenases, which can regioselectively hydroxylate substrates to yield desired isoflavone derivatives .

Technical Details

  • Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst and involves the reaction of an aromatic compound with an acyl chloride or anhydride.
  • Enzymatic Synthesis: Utilizes specific enzymes that catalyze hydroxylation reactions, allowing for more selective modifications of flavonoid structures .
Molecular Structure Analysis

Maxima isoflavone A has a complex molecular structure characterized by its molecular formula C15H12O5C_{15}H_{12}O_5. The structure features multiple hydroxyl and methoxy groups that contribute to its biological activity and chemical properties. The arrangement of these functional groups enhances its interaction with biological systems, particularly estrogen receptors.

Structural Data

  • Molecular Formula: C15H12O5C_{15}H_{12}O_5
  • Key Functional Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups.
Chemical Reactions Analysis

Maxima isoflavone A participates in various chemical reactions typical of polyphenolic compounds. These include:

  • Oxidation: Can undergo oxidation reactions that may enhance its antioxidant properties.
  • Hydroxylation: Enzymatic hydroxylation can modify its structure to produce more bioactive derivatives.

Technical Details

The reactions often involve interactions with reactive oxygen species, where Maxima isoflavone A acts as a scavenger, thus preventing oxidative damage in biological systems .

Mechanism of Action

Maxima isoflavone A exerts its biological effects primarily through its interaction with estrogen receptors. It mimics estrogen's action in the body, which can influence various physiological processes such as cell proliferation and apoptosis.

Process Data

  • Estrogenic Activity: Binds to estrogen receptors, potentially modulating gene expression related to reproductive health and cancer prevention.
  • Antioxidant Mechanism: Scavenges free radicals and reduces oxidative stress, contributing to cellular protection against damage .
Physical and Chemical Properties Analysis

Maxima isoflavone A exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but less soluble in water due to its polyphenolic nature.
  • Stability: Sensitive to light and heat; degradation can occur under extreme conditions.

Relevant Data

Applications

Maxima isoflavone A has several scientific applications:

  • Nutraceuticals: Used in dietary supplements for its potential health benefits related to hormonal balance and antioxidant effects.
  • Pharmaceuticals: Investigated for its role in cancer therapy due to its ability to modulate estrogen pathways.
  • Functional Foods: Incorporated into food products aimed at improving health outcomes related to cardiovascular diseases and menopausal symptoms .
Biosynthesis and Metabolic Pathways of Maxima Isoflavone A

Enzymatic Mechanisms in Isoflavonoid Biosynthesis

Maxima isoflavone A, a specialized metabolite predominantly found in Tephrosia maxima, originates from the general phenylpropanoid pathway—a conserved metabolic route in plants producing phenolic compounds. The biosynthesis initiates with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [1] [6]. This CoA-thioester enters the flavonoid pathway, where chalcone synthase (CHS) catalyzes a stepwise condensation with three malonyl-CoA units to form naringenin chalcone, the foundational C15 skeleton of flavonoids [3]. Crucially, the pathway diverges toward isoflavonoids through the action of isoflavone synthase (IFS), a membrane-bound cytochrome P450 monooxygenase (CYP450) that mediates a 2,3-aryl shift, converting the flavanone liquiritigenin (or naringenin) into the isoflavone scaffold [1] [4]. In T. maxima, this core structure undergoes species-specific modifications, including hydroxylation, methylation, and prenylation, culminating in Maxima isoflavone A. Key tailoring enzymes include:

  • Isoflavone O-methyltransferases (IOMTs): Transfer methyl groups to hydroxyl moieties, enhancing structural diversity and stability [1].
  • Prenyltransferases (PTs): Attach prenyl (C5) groups to the A- or B-ring, contributing to lipophilicity and bioactivity [4].

Table 1: Core Enzymes in Maxima Isoflavone A Biosynthesis

EnzymeEC NumberFunctionLocalization
Phenylalanine ammonia-lyase (PAL)4.3.1.24Converts Phe to cinnamic acidCytoplasm
Cinnamate 4-hydroxylase (C4H)1.14.14.91Hydroxylates cinnamic acid to p-coumaric acidEndoplasmic reticulum
4-Coumarate-CoA ligase (4CL)6.2.1.12Activates p-coumaric acid to CoA-thioesterCytoplasm
Chalcone synthase (CHS)2.3.1.74Condenses p-coumaroyl-CoA + malonyl-CoACytoplasm
Isoflavone synthase (IFS)1.14.14.87Mediates aryl migration to form isoflavoneEndoplasmic reticulum
O-Methyltransferase (IOMT)2.1.1.xMethylates hydroxyl groupsCytoplasm

Role of Chalcone Isomerase and Cytochrome P450 Monooxygenases

Chalcone isomerase (CHI) plays a pivotal role in steering metabolic flux toward isoflavonoids. This enzyme catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a flavanone precursor essential for IFS activity [6]. In legumes like T. maxima, CHI exhibits substrate promiscuity, accepting both tetrahydroxychalcone (leading to naringenin) and trihydroxychalcone (leading to liquiritigenin), the latter being the preferred substrate for isoflavone formation [1] [3].

The CYP450 superfamily, particularly IFS (CYP93C subfamily), is indispensable for isoflavone biosynthesis. IFS employs molecular oxygen and NADPH to mediate a complex aryl migration via an epoxide intermediate, converting (2S)-naringenin or liquiritigenin into genistein or daidzein, respectively [1] [9]. Additional CYP450s further modify Maxima isoflavone A:

  • CYP81E subfamily: Catalyzes B-ring hydroxylation (e.g., 2'- or 3'-hydroxylation), influencing antioxidant capacity [9].
  • CYP71A subfamily: Mediates C-ring modifications, such as furano-ring formation in pterocarpans [1].

T. maxima exhibits enhanced expression of NADPH-cytochrome P450 reductase (CPR), which supplies reducing equivalents to IFS and other CYP450s, optimizing the conversion efficiency of flavanones to isoflavones [4].

Comparative Analysis of Biosynthetic Routes in Tephrosia maxima vs. Other Leguminosae

Tephrosia maxima demonstrates metabolic specialization distinct from well-studied legumes like soybean (Glycine max) or red clover (Trifolium pratense). While all legumes share the core PAL→4CL→CHS→CHI→IFS pathway, T. maxima exhibits:

  • Enhanced Precursor Channeling: Transcriptomic data reveal co-upregulation of PAL, C4H, and 4CL genes in T. maxima, ensuring abundant p-coumaroyl-CoA for CHS—unlike soybean, where 4CL isoforms partition precursors toward lignin or flavonoids [10].
  • IFS Gene Duplication: T. maxima possesses two IFS paralogs (TmIFS1 and TmIFS2) with divergent promoter elements. TmIFS2 is strongly induced by fungal elicitors, enabling rapid phytoalexin (e.g., Maxima isoflavone A) production during stress [4].
  • Unique Tailoring Enzymes: The prenylation of Maxima isoflavone A at C-6 is catalyzed by a membrane-bound prenyltransferase (PT), contrasting with cytosolic PTs in Glycyrrhiza uralensis [1].

Table 2: Species-Specific Features in Isoflavone Biosynthesis

FeatureTephrosia maximaGlycine maxTrifolium pratense
Core IsoflavonesMaxima isoflavone A, Prenylated derivativesDaidzein, Genistein, GlyciteinFormononetin, Biochanin A
IFS RegulationTwo stress-inducible paralogsSingle IFS geneIFS repressed by MYB TFs
Prenylation PositionC-6 of A-ringRare; C-8 of daidzeinAbsent
Response to ElicitorsStrong induction of PT, CYP71AInduction of glyceollin pathwayJasmonate-mediated IOMT upregulation

Metabolic engineering studies highlight these differences: Expressing TmIFS2 in Arabidopsis (non-legume) yields genistein but not Maxima isoflavone A, confirming the necessity of species-specific PTs and CYP450s for its synthesis [1] [4]. In contrast, red clover prioritizes methylation via IOMTs to form biochanin A, reducing substrate availability for prenylation [10].

Properties

CAS Number

59092-90-9

Product Name

Maxima isoflavone A

IUPAC Name

7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one

Molecular Formula

C17H10O6

Molecular Weight

310.26 g/mol

InChI

InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2

InChI Key

HDEHMKSXXSBSHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5

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